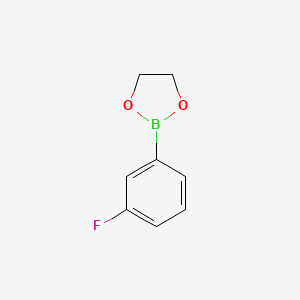
2-(3-Fluorophenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C8H8BFO2 and its molecular weight is 165.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Role in Cross-Coupling Reactions
2-(3-Fluorophenyl)-1,3,2-dioxaborolane is primarily used as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. Its dioxaborolane structure allows it to participate effectively in the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of a fluorine atom enhances its nucleophilicity and solubility, making it suitable for various solvents and reaction conditions .
Comparison with Other Boron Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.97 | Different phenyl substitution |
| 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.94 | Variation in fluorine position |
| 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 0.88 | Contains a hydroxyl group |
This table illustrates the structural similarities and unique features of related compounds that highlight the distinct reactivity patterns of this compound.
Medicinal Chemistry
Drug Development Applications
In medicinal chemistry, this compound is utilized to develop new pharmaceutical compounds with enhanced biological activity. Its ability to form stable complexes with various electrophiles allows researchers to create diverse libraries of compounds that can be screened for therapeutic efficacy. The compound's fluorinated structure often leads to improved metabolic stability and bioavailability of drug candidates .
Case Study: Synthesis of Anticancer Agents
A notable application involves the synthesis of anticancer agents where the compound serves as a pivotal intermediate. In one study, researchers employed this compound in the synthesis of borylated derivatives that exhibited significant cytotoxicity against cancer cell lines. The incorporation of the fluorine atom was found to enhance the selectivity and potency of these compounds .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound also make it valuable in material science. It is used in the formulation of advanced polymers and coatings that require enhanced durability and performance characteristics. The compound's ability to interact with various substrates allows for the development of materials with tailored properties for specific applications .
Case Study: Polymer Coatings
In a recent study on polymer coatings, researchers incorporated this compound into a polymer matrix to improve its mechanical strength and resistance to environmental degradation. The results indicated significant improvements in both durability and functionality compared to traditional coatings .
Fluorescent Probes
Applications in Biological Imaging
The distinctive structure of this compound enables its use as a fluorescent probe for biological imaging applications. Its fluorescence properties allow researchers to visualize cellular processes in real-time. This capability is particularly beneficial in studying dynamic biological systems and understanding disease mechanisms at the cellular level .
Eigenschaften
CAS-Nummer |
718642-08-1 |
|---|---|
Molekularformel |
C8H8BFO2 |
Molekulargewicht |
165.96 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |
InChI-Schlüssel |
AMROMNCFBJPUEB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















